Esoxybutynin is synthesized from oxybutynin, which itself is derived from the esterification of cyclohexylglycolic acid with a butynyl alcohol derivative. The compound is categorized as a tertiary amine due to its diethylamino group, and it exhibits a racemic mixture where the R-enantiomer possesses most of the antimuscarinic activity. The compound's chemical formula is with a molecular weight of approximately 315.41 g/mol .
The synthesis of esooxybutynin involves several key reactions:
The synthesis typically requires careful control of reaction conditions, including temperature and pH adjustments, to ensure high yields and purity. For instance, one method involves adjusting the pH above 8.0 during the extraction phase to isolate the desired crystalline form effectively .
The molecular structure of esooxybutynin can be analyzed through various spectroscopic techniques:
Esooxybutynin's structure features a cyclohexane ring linked to an ester functional group and an amine side chain, which contributes to its pharmacological properties.
Esoxybutynin participates in several chemical reactions that are essential for its functionality:
These reactions are crucial in understanding how esooxybutynin behaves in biological systems and how it can be modified for enhanced therapeutic effects .
Esoxybutynin functions primarily as an antagonist at muscarinic acetylcholine receptors, particularly at M3 receptors located in the bladder smooth muscle. Its mechanism includes:
Research indicates that esooxybutynin's effects lead to increased bladder capacity and reduced urgency and frequency of urination .
The physical and chemical properties of esooxybutynin are significant for its application:
These properties influence how it is formulated for clinical use, including immediate-release and extended-release formulations .
Esoxybutynin has several scientific applications:
Esoxybutynin, chemically designated as (S)-4-(Diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, is the single S-enantiomer of the antimuscarinic agent oxybutynin [7] [10]. Its molecular formula is $\ce{C22H31NO3}$ (molecular weight: 357.49 g/mol), and it exists as a chiral molecule due to a single stereocenter at the glycolic acid carbon [7] [10]. Stereochemically, Esoxybutynin exemplifies the critical role of three-dimensional configuration in pharmacological activity. Unlike its R-counterpart, the S-enantiomer exhibits markedly reduced affinity for muscarinic receptors (particularly M1, M2, and M3 subtypes), which translates to diminished anticholinergic side effects while retaining spasmolytic efficacy [2] [5] [10]. This enantioselectivity arises because biological systems, such as muscarinic receptors, are inherently chiral environments that interact differentially with enantiomers [8]. The development of Esoxybutynin directly addresses lessons from stereochemical pharmacology, notably the thalidomide disaster, which underscored the therapeutic and toxicological distinctions between enantiomers [8].
Esoxybutynin emerged from systematic efforts to optimize the therapeutic profile of racemic oxybutynin, first approved in 1975 [1] [7]. Key milestones include:
Nomenclature for this compound includes:
The pharmacological and pharmacokinetic disparities between oxybutynin enantiomers are well-documented:
Table 1: Comparative Properties of Oxybutynin Enantiomers
Property | (R)-Oxybutynin | (S)-Oxybutynin (Esoxybutynin) | Reference |
---|---|---|---|
Antimuscarinic Activity | High affinity for M1/M3 receptors | 10- to 40-fold lower affinity | [2] [5] |
Spasmolytic Activity | Contributes to bladder relaxation | Similar non-anticholinergic activity | [5] [6] |
Metabolic Pathway | Rapid CYP3A4 metabolism to active (R)-N-desethyloxybutynin | Slower metabolism; lower exposure to N-desethyl metabolite | [3] [7] |
Lipophilicity (log P) | 1.83 | Identical | [3] |
Clinical Rationale | Primary driver of dry mouth, cognitive effects | Reduced side effects while maintaining efficacy | [5] [10] |
Pharmacologically, the R-enantiomer is responsible for >90% of racemic oxybutynin's antimuscarinic effects, whereas the S-enantiomer retains non-cholinergic actions like calcium channel blockade and muscle relaxation [2] [6]. This dissociation enables Esoxybutynin to target bladder overactivity with minimized systemic anticholinergic burden [5] [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1